molecular formula C18H19N5O B2959000 N-benzyl-5-(4-ethylanilino)triazolidine-4-carboxamide CAS No. 1291860-29-1

N-benzyl-5-(4-ethylanilino)triazolidine-4-carboxamide

Cat. No. B2959000
M. Wt: 321.384
InChI Key: XGXQHXZXWAZFOC-UHFFFAOYSA-N
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Description

“N-benzyl-5-(4-ethylanilino)triazolidine-4-carboxamide” is a chemical compound. It belongs to the class of compounds known as thiazolidines . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .


Synthesis Analysis

Thiazolidine motifs, which include “N-benzyl-5-(4-ethylanilino)triazolidine-4-carboxamide”, have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, a series of thiazolidine-2,4-dione analogues were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The presence of sulfur enhances their pharmacological properties .


Chemical Reactions Analysis

Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .

Scientific Research Applications

Anti-Influenza Activity

Benzamide-based 5-aminopyrazoles and their derivatives, which share structural similarities with N-benzyl-5-(4-ethylanilino)triazolidine-4-carboxamide, have been synthesized and evaluated for their anti-influenza A virus activity. Compounds in this class have shown significant antiviral activities against the bird flu influenza (H5N1), highlighting their potential as therapeutic agents against viral infections (Hebishy et al., 2020).

Diagnostic Agents

Triazolidine derivatives, particularly those incorporating benzene-carboxamide functionalities, have been explored as X-ray diagnostic agents. The synthesis of such compounds involves complex chemical reactions, leading to compounds with potential application in medical imaging and diagnostics (Pillai et al., 1994).

Melanoma Cytotoxicity

Benzamide derivatives, including those with triazolidine-like structures, have been investigated for their selective cytotoxicity against melanotic melanoma. These compounds have shown potential for targeted drug delivery in melanoma therapy, indicating their significance in cancer research (Wolf et al., 2004).

Anticancer Agents

N-(Ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, which share structural features with N-benzyl-5-(4-ethylanilino)triazolidine-4-carboxamide, have been synthesized and evaluated for their anticancer activity. Some of these compounds have exhibited significant cytotoxic effects on breast cancer cell lines, demonstrating their potential as anticancer agents (Butler et al., 2013).

Antiviral Activity

Derivatives of triazole carboxamides have been synthesized and tested for their antiviral activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). These compounds, related to N-benzyl-5-(4-ethylanilino)triazolidine-4-carboxamide, have shown promising inhibitory activity, indicating their potential in antiviral therapy (Wen et al., 2017).

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

N-benzyl-5-(4-ethylanilino)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-2-13-8-10-15(11-9-13)20-17-16(21-23-22-17)18(24)19-12-14-6-4-3-5-7-14/h3-11,16-17,20-23H,2,12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFOKECBZFHKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 75583995

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